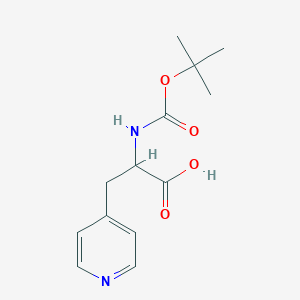

![molecular formula C8H13NO B1307387 八氢-4H-环戊[b]吡啶-4-酮 CAS No. 92658-00-9](/img/structure/B1307387.png)

八氢-4H-环戊[b]吡啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

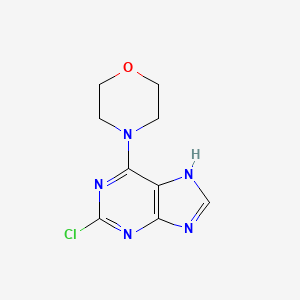

The compound octahydro-4H-cyclopenta[b]pyridin-4-one is a structural motif present in various complex molecules and natural products. It is a cyclic compound that features a pyridine ring fused to a cyclopentane ring, and it is fully saturated, as indicated by the term "octahydro." This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related octahydro-cyclopenta[b]pyridine derivatives has been explored in several studies. For instance, a stereoselective synthesis of the octahydropyrano[2,3-b]pyridine DE core, which shares structural similarities with octahydro-4H-cyclopenta[b]pyridin-4-one, was achieved through a stannous chloride-induced deacetalisation–cyclisation procedure, resulting in a single stereoisomer . Another study reported the facile synthesis of an octahydropyrrolo[2,3-c]pyridine enantiomer using an intramolecular [3+2]-cycloaddition of an azomethine ylide . Additionally, the construction of octahydro-4H-cyclopenta[b]pyridin-6-one skeletons was accomplished using cascade aza-Piancatelli reaction and [3+3]/[4+2] cycloaddition reactions, emphasizing pot, atom, and step economy (PASE) synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by techniques such as NMR spectroscopy and X-ray crystallography. For example, the relative configuration of the synthesized octahydropyrano[2,3-b]pyridine was established by NMR and confirmed by X-ray crystallography, which also revealed the cis ring junction and the cis relationship between specific hydrogen atoms . The crystal and molecular structure of a related compound, 1,5-dihydro-2H-cyclopenta[1,2-b:5,4-b']dipyridin-2-imine, was solved by single-crystal X-ray diffraction analysis, providing insights into its potential as a ligand and its fluorescence properties .

Chemical Reactions Analysis

The octahydro-cyclopenta[b]pyridine core can undergo various chemical reactions. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole derivatives involved double reductive amination from pyranose derivatives, demonstrating high stereoselectivity . Another study described the synthesis of octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl)phenols, which involved alkylation, cyclization, and hydrogenation steps to generate bicyclic enamines and fused octahydropyrano[4,3-c]pyridines . Additionally, a copper-catalyzed [4+2] cycloaddition was used to construct [3.2.2] bicycles from 9H-cyclohepta[b]pyridin-9-one, showcasing the versatility of cyclopenta[b]pyridine derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-cyclopenta[b]pyridine derivatives are influenced by their molecular structure. The stereoselective synthesis methods often aim to produce enantiomerically pure compounds, which is crucial for their biological activity . The PASE synthesis approach emphasizes the importance of efficiency and selectivity in generating these compounds with good yields and excellent regio- and diastereo-selectivities . The antinociceptive activity and opioid receptor profiles of certain derivatives indicate potential pharmacological applications, with structure-activity relationships providing insights into their properties .

科学研究应用

构象研究和化学合成八氢-1H-环戊[b]吡啶骨架(八氢-4H-环戊[b]吡啶-4-酮的变体)以其几何独特的三维模板而著称。这种构象刚性在 γ-氨基丁酸 (GABA) 类似物的合成中得到利用,后者在神经传递中至关重要,并具有广泛的治疗潜力。该合成涉及复杂步骤,包括吡啶环的催化还原,突出了其在药物化学中的化学多功能性和重要性 (Melnykov 等人,2018 年)。

晶体学和结构分析已对含有八氢-环戊[b]吡啶-4-酮部分的化合物进行了深入的结构分析,通过单晶 X 射线衍射。这些研究对于理解分子相互作用和结构稳定性至关重要,这在药物设计和材料科学中是基础性的。例如,像 4,6-二甲基-1H-吡啶-2-酮这样的结构的 X 射线映射提供了对氢键模式的见解,这对于分子识别和稳定性至关重要 (Al’bov 等人,2004 年)。

药物和合成应用与八氢-4H-环戊[b]吡啶-4-酮密切相关的化合物 6,7-二氢-5H-环戊[b]吡啶主要用于合成药物、抗菌剂和合成树脂。它特别以其在生产第四代头孢吡肟中的作用而著称,展示了其在推进抗菌疗法中的关键作用。其合成路线的多样性,如 N-羟基邻苯二甲酰亚胺和丙烯醛路线,进一步突出了其在化学合成和药物开发中的重要性 (Chun,2007 年)。

超分子化学和分子识别八氢-环戊[b]吡啶-4-酮衍生物因其有趣的超分子化学性质而受到研究。例如,吡啶-吡啶酮低聚物中糖识别诱导的转化表明该化合物能够形成手性螺旋复合物等复杂结构。这对于理解分子识别机制和设计响应材料和传感器非常重要 (Abe 等人,2008 年)。

卤素键和材料科学八氢-1H-4,6-环氧环戊[c]吡啶-1-酮衍生物中卤素键相互作用的研究对于理解非共价相互作用至关重要,而这些相互作用在晶体工程和材料科学中至关重要。使用密度泛函理论 (DFT) 和“分子中的原子”量子理论 (QTAIM) 等技术对这些相互作用进行分析,可以深入了解具有特定性质的新材料的设计 (Mertsalov 等人,2021 年)。

安全和危害

The safety information for octahydro-4H-cyclopenta[b]pyridin-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUFORLDGOXCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-4H-cyclopenta[b]pyridin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)